molecular formula C12H10N2O3 B8775018 7-Acetamido-2-methylquinoline-5,8-dione CAS No. 151418-46-1

7-Acetamido-2-methylquinoline-5,8-dione

Cat. No. B8775018
Key on ui cas rn: 151418-46-1
M. Wt: 230.22 g/mol
InChI Key: UZRKHXBGSOMEOH-UHFFFAOYSA-N
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Patent
US05525611

Procedure details

This compound was prepared by the oxidation of the corresponding acylamido with potassium dichromate in glacial acetic acid. Into a 1000 ml Erlenmeyer flask, 240 ml of glacial acetic acid, and 5,7-diacetamido-2-methyl-8-acetoxyquinoline (31) (prepared as described in Example 31) (6.3 g, 2.0 mmol) were added. To the resulting suspension, a solution of potassium dichromate (17.64 g) in 200 ml of water was added. This black solution was magnetically stirred at room temperature for 20-24 hours. The solution was then poured into 900 ml of water and extracted with dichloromethane (5×200 ml). The organic extracts were washed with a solution of 5% sodium carbonate in a saturated salt solution (3×300 ml). The organic layer was dried overnight with anhydrous magnesium sulfate. The magnesium sulfate was filtered off, and the solvent was evaporated to leave an orange/yellow solid. The solid 7-acetamino-2-methylquinoline-5,8-dione (27) was dried overnight under vacuum. 2.6 g of product was obtained for a yield of 56%.
[Compound]
Name
acylamido
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17.64 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Three
Name
5,7-diacetamido-2-methyl-8-acetoxyquinoline
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
240 mL
Type
solvent
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:2].[K+].[K+].C(N[C:16]1[CH:25]=[C:24]([NH:26][C:27](=[O:29])[CH3:28])[C:23]([O:30]C(=O)C)=[C:22]2[C:17]=1[CH:18]=[CH:19][C:20]([CH3:34])=[N:21]2)(=O)C>C(O)(=O)C.O>[C:27]([NH:26][C:24]1[C:23](=[O:30])[C:22]2[N:21]=[C:20]([CH3:34])[CH:19]=[CH:18][C:17]=2[C:16](=[O:2])[CH:25]=1)(=[O:29])[CH3:28] |f:0.1.2|

Inputs

Step One
Name
acylamido
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
17.64 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
900 mL
Type
solvent
Smiles
O
Step Four
Name
5,7-diacetamido-2-methyl-8-acetoxyquinoline
Quantity
6.3 g
Type
reactant
Smiles
C(C)(=O)NC1=C2C=CC(=NC2=C(C(=C1)NC(C)=O)OC(C)=O)C
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This black solution was magnetically stirred at room temperature for 20-24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (5×200 ml)
WASH
Type
WASH
Details
The organic extracts were washed with a solution of 5% sodium carbonate in a saturated salt solution (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried overnight with anhydrous magnesium sulfate
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to leave an orange/yellow solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid 7-acetamino-2-methylquinoline-5,8-dione (27) was dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
22 (± 2) h
Name
Type
product
Smiles
C(C)(=O)NC1=CC(C=2C=CC(=NC2C1=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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